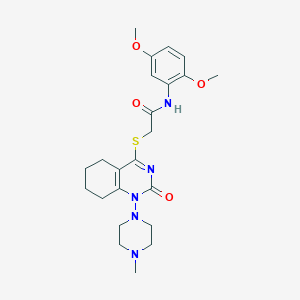

N-(2,5-dimethoxyphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Description

N-(2,5-dimethoxyphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a synthetic small molecule characterized by a hexahydroquinazolinone core linked to a 4-methylpiperazine moiety and a 2,5-dimethoxyphenylacetamide group via a thioether bridge. Its structural complexity, including the hexahydroquinazolinone scaffold, suggests possible interactions with ATP-binding sites or allosteric regulatory domains in proteins .

Properties

IUPAC Name |

N-(2,5-dimethoxyphenyl)-2-[[1-(4-methylpiperazin-1-yl)-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N5O4S/c1-26-10-12-27(13-11-26)28-19-7-5-4-6-17(19)22(25-23(28)30)33-15-21(29)24-18-14-16(31-2)8-9-20(18)32-3/h8-9,14H,4-7,10-13,15H2,1-3H3,(H,24,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVHZFAWTRSUHAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)N2C3=C(CCCC3)C(=NC2=O)SCC(=O)NC4=C(C=CC(=C4)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-dimethoxyphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 634.73 g/mol. The structure features a complex arrangement that includes a dimethoxyphenyl group and a piperazine moiety linked through a thioacetamide functional group.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies focusing on its anticancer properties and other therapeutic potentials. Below are the key findings from recent research:

Anticancer Activity

- Cell Line Studies : The compound has shown promising cytotoxic effects against several cancer cell lines. For instance:

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells via the activation of caspase pathways and inhibition of cell proliferation markers such as CDK2 and Aurora-A kinase .

Anti-inflammatory Properties

In addition to its anticancer effects, the compound has been investigated for its anti-inflammatory properties. It has been reported to exhibit immunosuppressive effects, potentially making it useful in treating inflammatory diseases .

Data Tables

| Biological Activity | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Anticancer | MCF7 | 12.50 | Apoptosis induction |

| Anticancer | A549 | 26.00 | Inhibition of cell proliferation |

| Anticancer | NCI-H460 | 42.30 | Caspase pathway activation |

| Anti-inflammatory | Various | Not specified | Immunosuppressive effects |

Study 1: Anticancer Efficacy

A recent study evaluated the efficacy of the compound against various cancer cell lines using MTT assays. The results indicated that the compound significantly reduced cell viability in MCF7 and A549 cells compared to control groups.

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic pathways activated by the compound. It was found that treatment led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins, suggesting a clear apoptotic pathway activation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The compound shares structural homology with other hexahydroquinazolinone derivatives. A closely related analog, 2-((1-(4-methylpiperazin-1-yl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide (CAS 920203-51-6), differs primarily in its aromatic substituent: the 2,5-dimethoxyphenyl group in the target compound is replaced with a 4-(trifluoromethoxy)phenyl group in the analog .

Key structural differences:

- Aromatic substituent:

- Target compound: 2,5-dimethoxyphenyl (electron-donating methoxy groups at positions 2 and 5).

- Analog: 4-(trifluoromethoxy)phenyl (electron-withdrawing trifluoromethoxy group at position 4).

- Electronic and lipophilic properties:

- The trifluoromethoxy group increases lipophilicity and metabolic stability compared to methoxy groups.

- 2,5-Dimethoxy substitution may enhance solubility due to increased polarity.

Hypothetical Pharmacological Implications

- Binding affinity: The 4-methylpiperazine moiety in both compounds likely contributes to interactions with cationic binding pockets (e.g., kinase ATP-binding sites). The trifluoromethoxy group in the analog may enhance hydrophobic interactions, whereas the dimethoxy groups in the target compound could favor polar interactions.

Data Table: Structural and Functional Comparison

| Property | Target Compound | Analog (CAS 920203-51-6) |

|---|---|---|

| Aromatic substituent | 2,5-dimethoxyphenyl | 4-(trifluoromethoxy)phenyl |

| Electronic effects | Electron-donating (methoxy groups) | Electron-withdrawing (trifluoromethoxy group) |

| Lipophilicity (logP)* | Moderate (predicted ~2.5) | Higher (predicted ~3.2) |

| Solubility (mg/mL)* | Likely higher due to polar methoxy groups | Lower due to trifluoromethoxy hydrophobicity |

| Metabolic stability | Susceptible to demethylation | Enhanced stability (C-F bonds resist oxidation) |

| Potential targets | Kinases, GPCRs (speculative) | Similar targets, with possible preference for hydrophobic binding pockets |

*Predicted values based on structural analogs and computational models.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.